molecular formula C21H22N4O3S2 B15283909 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B15283909
M. Wt: 442.6 g/mol
InChI Key: TYWGLVFBNDTUQH-UHFFFAOYSA-N
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Description

2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxo groups can produce hydroxyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[(2-oxo-2-phenylethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its combination of functional groups and the resulting structural complexity

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

11-(oxolan-2-ylmethyl)-5-phenacylsulfanyl-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one

InChI

InChI=1S/C21H22N4O3S2/c26-18(14-5-2-1-3-6-14)13-29-21-23-25-19(27)16-12-24(11-15-7-4-10-28-15)9-8-17(16)22-20(25)30-21/h1-3,5-6,15H,4,7-13H2

InChI Key

TYWGLVFBNDTUQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CCC3=C(C2)C(=O)N4C(=N3)SC(=N4)SCC(=O)C5=CC=CC=C5

Origin of Product

United States

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